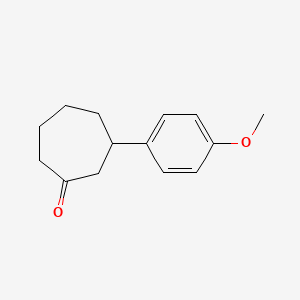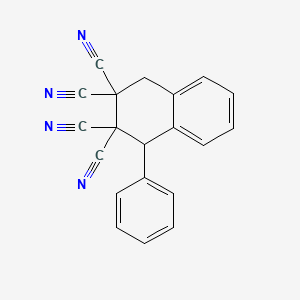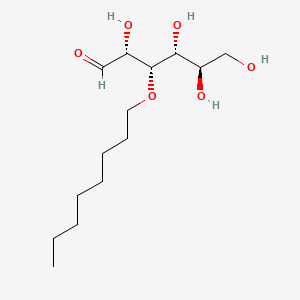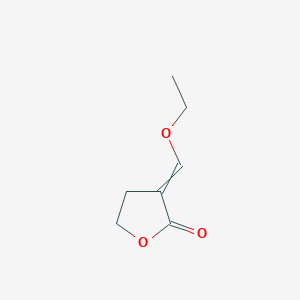
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide is an organic compound characterized by its unique structure, which includes a heptane chain, a hydroxyphenyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with heptan-2-amine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amide formation. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and pH to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Heptan-2-YL)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(Heptan-2-YL)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a hydroxy group.
Uniqueness
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
106827-60-5 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
N-heptan-2-yl-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-13(2)17-16(19)12-9-14-7-10-15(18)11-8-14/h7-8,10-11,13,18H,3-6,9,12H2,1-2H3,(H,17,19) |
Clé InChI |
XRZBFSRIUDCZMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)CCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)


![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)





